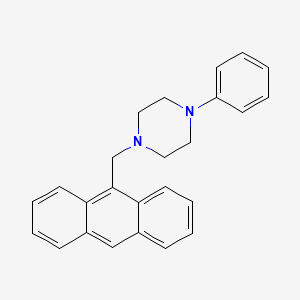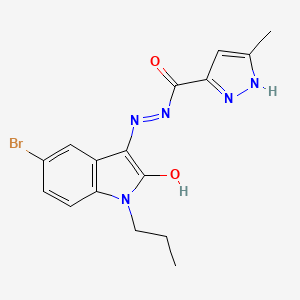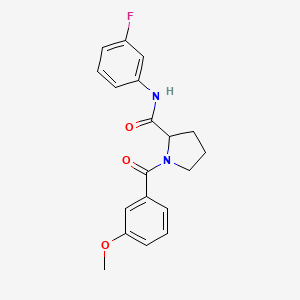![molecular formula C14H24N4O3 B5972422 1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol, commonly referred to as IPA-3, is a small molecule inhibitor that has garnered significant attention in recent years due to its potential therapeutic applications. IPA-3 is a selective inhibitor of Pak1, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival.
作用機序
IPA-3 works by selectively inhibiting Pak1, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes. Pak1 is activated by binding to small GTPases, such as Rac1 and Cdc42, which are involved in cell migration and survival. IPA-3 binds to the ATP-binding pocket of Pak1, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. In cancer cells, IPA-3 inhibits cell proliferation and induces apoptosis, or programmed cell death. In neurodegenerative diseases, IPA-3 reduces beta-amyloid plaque accumulation and improves cognitive function. IPA-3 has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in cancer metastasis.
実験室実験の利点と制限
One of the major advantages of IPA-3 is its selectivity for Pak1, which reduces off-target effects. IPA-3 is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of IPA-3 is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for IPA-3 research. One area of interest is the development of more potent and selective Pak1 inhibitors. Another potential application of IPA-3 is in the treatment of inflammatory diseases, as Pak1 has been implicated in the regulation of the immune response. Additionally, IPA-3 could be used in combination with other cancer therapies to enhance their efficacy. Overall, IPA-3 has significant potential as a therapeutic agent and warrants further research.
合成法
The synthesis of IPA-3 involves a series of chemical reactions, starting with the reaction of 1-(isopropoxyacetyl)-4-piperidinone with sodium azide to form 1-(azidoacetyl)-4-piperidinone. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide to form 1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol. The final product is then purified using column chromatography.
科学的研究の応用
IPA-3 has been extensively studied in various research fields due to its potential therapeutic applications. One of the major areas of research is cancer therapy, as Pak1 has been shown to be overexpressed in various types of cancer, including breast, prostate, and pancreatic cancer. Studies have shown that IPA-3 can inhibit the growth and proliferation of cancer cells by blocking Pak1 activity.
IPA-3 has also been studied in the field of neurodegenerative diseases, as Pak1 has been implicated in the pathogenesis of Alzheimer's disease. Studies have shown that IPA-3 can reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease, and improve cognitive function in animal models.
特性
IUPAC Name |
1-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-10(2)21-9-14(20)17-6-4-12(5-7-17)18-8-13(11(3)19)15-16-18/h8,10-12,19H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUXZWVLHPIQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCC(CC1)N2C=C(N=N2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)

![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-2-furamide](/img/structure/B5972433.png)

![4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5972445.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)